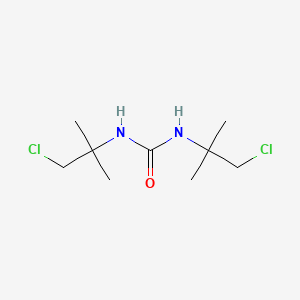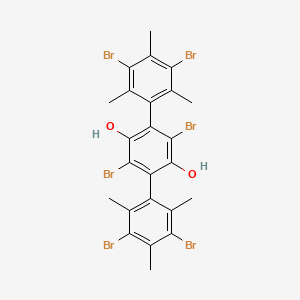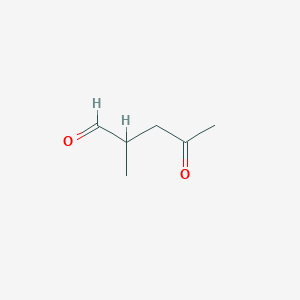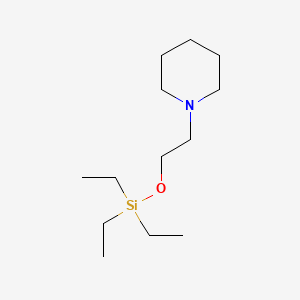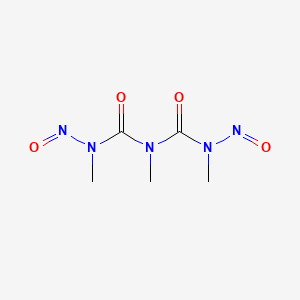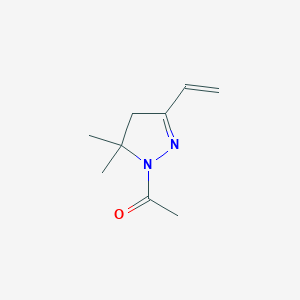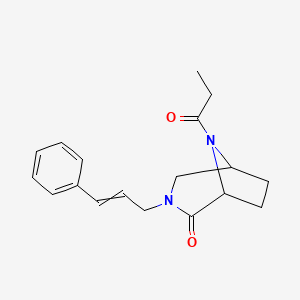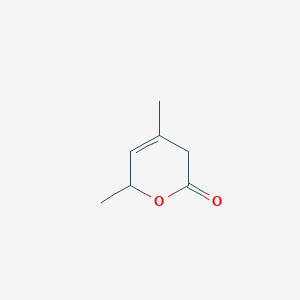
Molybdenum--platinum (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–platinum (3/1) is a compound that combines the unique properties of molybdenum and platinum in a specific ratio. This compound is of significant interest due to its potential applications in various fields, including catalysis, electronics, and materials science. The combination of molybdenum and platinum offers a synergistic effect, enhancing the overall performance of the compound in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–platinum (3/1) typically involves hydrothermal methods. For instance, platinum nanoparticles can be deposited on molybdenum disulfide nanosheets using a hydrothermal reduction method. This involves the reduction of platinum precursors in the presence of molybdenum disulfide under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of molybdenum–platinum (3/1) may involve powder metallurgy techniques. This includes the preparation of molybdenum and platinum powders, followed by pressing and sintering processes to form the desired compound .
化学反应分析
Types of Reactions: Molybdenum–platinum (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Molybdenum–platinum (3/1) can be oxidized using reagents such as oxygen or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents.
Substitution: Substitution reactions may involve halides or other ligands to replace existing atoms or groups in the compound
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce molybdenum oxides and platinum oxides, while reduction may yield pure molybdenum and platinum metals .
科学研究应用
Molybdenum–platinum (3/1) has a wide range of scientific research applications:
作用机制
The mechanism by which molybdenum–platinum (3/1) exerts its effects involves several molecular targets and pathways:
Catalysis: In catalytic applications, the compound enhances reaction rates by providing active sites for reactants to interact.
Biological Interactions: In biological systems, molybdenum–platinum (3/1) may interact with cellular components, leading to selective internalization and subsequent biological effects such as apoptosis in cancer cells.
相似化合物的比较
Molybdenum–platinum (3/1) can be compared with other similar compounds, such as:
Molybdenum Disulfide (MoS2): While MoS2 is widely used in catalysis and electronics, the addition of platinum enhances its catalytic performance and stability.
Platinum Nanoparticles: Pure platinum nanoparticles are excellent catalysts, but combining them with molybdenum compounds can reduce costs and improve performance.
Molybdenum Oxides: Molybdenum oxides are used in various applications, but their combination with platinum provides additional benefits such as improved catalytic activity and stability.
属性
CAS 编号 |
12209-64-2 |
|---|---|
分子式 |
Mo3Pt |
分子量 |
482.9 g/mol |
IUPAC 名称 |
molybdenum;platinum |
InChI |
InChI=1S/3Mo.Pt |
InChI 键 |
DXIHRYDWWARKEV-UHFFFAOYSA-N |
规范 SMILES |
[Mo].[Mo].[Mo].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


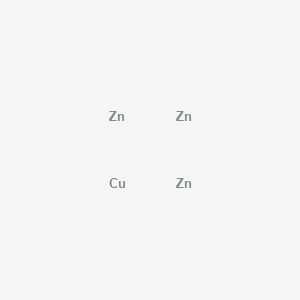
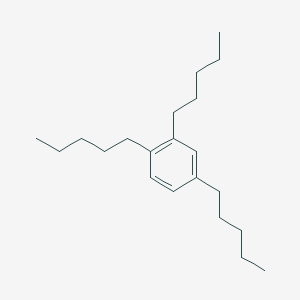
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
